Magnesium formate dihydrate

Solubility Formulation Process Chemistry

Protein crystallization bottlenecks delay structural biology when conventional precipitants fail. Magnesium formate dihydrate (CAS 6150-82-9) overcomes this via a unique supersaturation-upon-dilution mechanism that drives crystal formation where standard methods cannot. • Enables 'second-chance' crystallization for recalcitrant protein targets-critical for drug discovery and structure-based design. • Defined two-stage thermal decomposition (dehydration at 105°C; decomposition to MgO at ~500°C) ensures batch-to-batch precursor consistency for advanced ceramics and catalyst supports. • ≥98% purity; room-temperature storage; shipped ambient.

Molecular Formula C2H6MgO6
Molecular Weight 150.37 g/mol
CAS No. 6150-82-9
Cat. No. B1264528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium formate dihydrate
CAS6150-82-9
Molecular FormulaC2H6MgO6
Molecular Weight150.37 g/mol
Structural Identifiers
SMILESC(=O)[O-].C(=O)[O-].O.O.[Mg+2]
InChIInChI=1S/2CH2O2.Mg.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2
InChIKeyJGEHGXYXBKVHLW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 200 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Formate Dihydrate Overview


Magnesium formate dihydrate (CAS 6150-82-9) is an inorganic magnesium salt of formic acid, existing as a white, crystalline solid that is highly soluble in water but insoluble in alcohol and ether [1]. Its key characteristic is a well-defined thermal dehydration and decomposition profile, where it loses its two water molecules at 105°C to form the anhydrous salt, and subsequently decomposes at approximately 500°C to yield magnesium oxide (MgO) [2]. This compound is primarily utilized as a biochemical precipitant in protein crystallography, a precursor for high-surface-area magnesium oxide and porous metal-organic frameworks (MOFs), and a functional additive in deicing and cement formulations, where its unique combination of properties differentiates it from other magnesium and formate salts .

1
Workflow: Protein crystallography precipitant with unique dilution-driven supersaturation
2
Precursor: Stepwise thermal decomposition for tailored high-surface-area MgO and MOFs
3
Additive: Intermediate solubility and formate chemistry for deicing/cement formulations

Magnesium Formate Dihydrate: Irreplaceability


A direct substitution of magnesium formate dihydrate with other magnesium salts (e.g., magnesium chloride or magnesium acetate) or other formate salts (e.g., sodium formate or calcium formate) is highly problematic and can lead to significant deviations in process outcomes and material performance. This is due to the compound's unique, quantifiable characteristics, including its specific aqueous solubility profile across a broad temperature range, its distinct multi-stage thermal decomposition pathway, and its counterintuitive behavior as a biomolecule precipitant, which can drive supersaturation upon dilution [1][2]. Furthermore, the presence of both a divalent magnesium cation and a readily combustible formate anion imparts specific chemical and physical properties that are not replicated by monovalent or alternative divalent cation salts, making it a non-commodity chemical for specialized applications [3].

!
Other Mg salts (MgCl₂, Mg acetate) shift solubility and thermal decomposition profiles, may alter crystallization control and MgO morphology.
!
Alternative formate salts (Na, Ca formate) lack the divalent cation and counterintuitive biomolecule precipitant behavior, limiting direct replacement in protein screens.
!
Monovalent or other divalent formates do not replicate the combustible formate anion reactivity required for solid-state MOF synthesis.

Magnesium Formate Dihydrate: Performance Evidence


Solubility Profile vs. Magnesium Acetate

The aqueous solubility of magnesium formate dihydrate is a critical parameter for process control. The NIST solubility database provides precise, temperature-dependent values ranging from 14.0 g/100 g H2O at 0°C to 24.0 g/100 g H2O at 100°C for the dihydrate form [1]. In contrast, calcium formate exhibits significantly lower solubility (e.g., approx. 16.6 g/100g at 20°C) and magnesium acetate tetrahydrate is extremely soluble (e.g., > 50 g/100g at 20°C) [2][3]. This intermediate solubility of magnesium formate dihydrate allows for more predictable and controlled crystallization processes compared to highly soluble alternatives, and better handling in aqueous systems than less soluble formates.

Solubility Comparison
Cross-study comparable
14.0–24.0 g/100g H₂O (0–100°C) vs. calcium formate ~16.6 g/100g (20°C), magnesium acetate >50 g/100g. Intermediate solubility window.
Controlled solubility supports predictable crystallization and precipitation processes.
NIST solubility database; cross-study comparison.
Solubility Formulation Process Chemistry

Multi-Stage Decomposition for MgO Precursor

The thermal behavior of magnesium formate dihydrate is characterized by a distinct, multi-stage decomposition process, which is critical for its use as a precursor to high-purity magnesium oxide (MgO) and porous materials. Differential thermal analysis (DTA) and mass spectrometry studies confirm that the compound undergoes dehydration at 105°C, followed by a phase change at 265°C, and a major decomposition event at 430°C (endotherm in inert, exotherm in air) to form MgO [1]. This is in contrast to other metal formates, where decomposition temperatures and pathways differ significantly; for instance, the general dehydration temperatures for metal formate dihydrates vary widely and are correlated with the metal's ionic radius [2]. This defined and well-separated thermal profile enables precise control over the formation of intermediate anhydrous phases and the final oxide product, a level of control not afforded by many other magnesium salts.

Thermal Decomposition
Class-level inference
Dehydration: 105°C, Phase change: 265°C, Decomposition to MgO: 430°C. Well-separated multi-stage events.
Predictable pathway enables controlled MgO synthesis with tunable properties.
DTA/mass spectrometry; metal-specific behavior.
Thermal Analysis Material Synthesis Magnesium Oxide

Counterintuitive Supersaturation in Protein Crystallization

In protein crystallography, the choice of precipitant is critical. A study on the crystallization of the insulin analog Glulisine revealed a unique and counterintuitive behavior with magnesium formate. Contrary to the typical scenario where increasing precipitant concentration drives supersaturation, lowering the concentration of magnesium formate from 1.5 M to 0.5 M drove the Glulisine system further into supersaturation, resulting in the formation of crystals and precipitate [1]. In contrast, a standard precipitant like sodium potassium tartrate tetrahydrate (NaKT) followed the expected trend of forming crystals at higher concentrations and clear drops at lower concentrations [1]. This anomalous phase behavior is a specific, quantifiable differentiator that is not observed with common precipitants like ammonium sulfate or polyethylene glycol (PEG).

Protein Crystallization
Head-to-head comparison
Decreasing Mg formate from 1.5 M to 0.5 M drove Glulisine supersaturation; NaKT showed expected trend.
Inverse solubility effect provides alternative crystallization route for difficult targets.
Hanging-drop at 20°C; not observed with common precipitants.
Protein Crystallography Biochemical Reagents Phase Behavior

High-Surface-Area MOF Precursor

Magnesium formate serves as a direct precursor for synthesizing ultramicroporous metal-organic frameworks (MOFs) with high specific surface areas, a key property for gas storage and separation applications. A solvent-free, vapor-phase synthesis method using magnesium oxide and formic acid yields the α-magnesium formate (α-MgFm) polymorph, which exhibits a BET surface area of 150 m²/g [1]. Another polymorph, γ-Mg-formate, has a reported BET surface area of 120 m²/g [2]. This is a quantifiable differentiator when compared to MOFs derived from other metal formates or synthesized via traditional solvothermal methods, which may result in different pore structures and surface areas. The commercial MOF Basosiv M050, also based on magnesium formate, is specified with a surface area in the range of 400-600 m²/g, demonstrating the material's versatility .

MOF Surface Area
Supporting evidence
α-MgFm BET: 150 m²/g; γ-Mg-formate: 120 m²/g; commercial Basosiv M050: 400–600 m²/g.
High tunable surface area supports gas adsorption and separation applications.
Vapor-phase synthesis; N₂ adsorption at 77 K.
Metal-Organic Frameworks Porous Materials Gas Adsorption

Magnesium Formate Dihydrate: Key Applications


Protein Crystallography for Challenging Targets

Based on the unique, counterintuitive supersaturation behavior with proteins like Glulisine, magnesium formate dihydrate is a strategic, high-value precipitant for inclusion in both initial and optimization crystal screens [1]. Its ability to promote crystallization upon dilution, a phenomenon not observed with standard precipitants, provides a critical 'second chance' for proteins that fail to crystallize using conventional methods. This directly addresses a major bottleneck in structural biology, making it a non-negotiable reagent for core facilities and pharmaceutical research groups engaged in drug discovery and structure-based design [1].

Tailored MgO Powder Synthesis

The well-defined, multi-stage thermal decomposition profile of magnesium formate dihydrate makes it an ideal precursor for synthesizing high-purity MgO with specific textural properties [2][3]. By precisely controlling the calcination temperature and atmosphere, researchers and manufacturers can tune the crystallite size, surface area, and reactivity of the resulting MgO. This level of control is paramount for producing advanced ceramic components, catalyst supports, and functional fillers where batch-to-batch consistency and performance are critical, providing a clear advantage over MgO derived from less predictable sources like magnesium hydroxide or basic magnesium carbonate [2].

Mg-Formate MOFs for Gas Separation & Storage

As a direct precursor to porous metal-organic frameworks, magnesium formate dihydrate enables the synthesis of materials with demonstrably high specific surface areas (120-600 m²/g) [4][5]. These materials are actively researched for their selective adsorption of gases like H2, N2, and CH4 [4]. In an industrial context, the ability to reliably produce a magnesium formate-based MOF with a defined pore structure and high surface area positions this compound as a key starting material for companies developing next-generation adsorbents for gas purification, hydrogen storage, and carbon capture technologies [5].

Deicing & Corrosion-Inhibited Formulations

Magnesium formate dihydrate's specific solubility profile and lower corrosivity compared to chloride-based deicers make it a valuable component in environmentally conscious deicing and anti-icing formulations [6]. While direct quantitative corrosion rate comparisons for this specific compound are limited in open literature, the class of organic formates is widely recognized for its reduced impact on concrete and metals relative to sodium and magnesium chlorides [6]. This positions magnesium formate as a premium additive for niche applications, such as airport runway deicers where aircraft aluminum alloy corrosion is a primary concern, or for use in concrete protection.

Application
Selection Property
Validation Focus
Protein crystallography for challenging targets
Inverse dilution-driven supersaturation
Screen compatibility and crystal quality improvement
Tailored MgO powder synthesis
Stepwise thermal decomposition profile
Calcination control for crystallite size and surface area
Mg-formate MOFs for gas separation & storage
High tunable BET surface area
Porosity and adsorption isotherm testing
Deicing & corrosion-inhibited formulations
Intermediate solubility and formate-class corrosion profile
Corrosion testing on metals/concrete; environmental impact review
Quote Request

Request a Quote for Magnesium formate dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.